molecular formula C22H26ClNO4 B2483140 (S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-4-chloro-3-oxobutan-2-yl)carbamate CAS No. 152438-62-5

(S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-4-chloro-3-oxobutan-2-yl)carbamate

Cat. No.: B2483140
CAS No.: 152438-62-5
M. Wt: 403.9
InChI Key: ZQCWGEVCMARRSG-IBGZPJMESA-N
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Description

(S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-4-chloro-3-oxobutan-2-yl)carbamate is a chiral carbamate derivative with a complex stereochemical and functional group arrangement. Its structure includes a tert-butyl carbamate group, a 4-benzyloxyphenyl moiety, and a 4-chloro-3-oxobutan-2-yl backbone, making it a valuable intermediate in pharmaceutical synthesis and asymmetric catalysis .

Properties

IUPAC Name

tert-butyl N-[(2S)-4-chloro-3-oxo-1-(4-phenylmethoxyphenyl)butan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClNO4/c1-22(2,3)28-21(26)24-19(20(25)14-23)13-16-9-11-18(12-10-16)27-15-17-7-5-4-6-8-17/h4-12,19H,13-15H2,1-3H3,(H,24,26)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCWGEVCMARRSG-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-4-chloro-3-oxobutan-2-yl)carbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-chlorobenzyl alcohol with benzyl chloride in the presence of a base to form the benzyloxyphenyl intermediate.

    Formation of the Carbamate Group: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.

    Coupling Reaction: The final step involves coupling the benzyloxyphenyl intermediate with the chlorinated oxobutan-2-yl group under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-4-chloro-3-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-4-chloro-3-oxobutan-2-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-4-chloro-3-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The benzyloxyphenyl moiety may interact with hydrophobic pockets in target proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

(a) tert-Butyl [(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate
  • CAS: Not explicitly listed (registered May 31, 2018) .
  • Key Differences : Replaces the 3-oxo group with a hydroxyl group and alters stereochemistry at C3.
  • Stereochemical differences may influence binding affinity in chiral environments .
(b) (S)-tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate
  • CAS : 126 (Catalog of Rare Chemicals, 2017) .
  • Key Differences : Substitutes 4-benzyloxy with 4-methoxy and simplifies the backbone to an ethyl group.
  • Implications : Reduced steric bulk and electron-withdrawing effects (methoxy vs. benzyloxy) alter reactivity in cross-coupling reactions .

Functional Group Variants

(a) tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate
  • CAS : 274693-54-8 .
  • Structural Similarity : 0.70 (algorithm-based score) .
  • Key Differences: Replaces the chlorinated oxobutan-2-yl chain with a piperidine ring and ethoxycarbonylphenoxy group.
(b) Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate
  • CAS: Not provided .
  • Structural Similarity : 0.68 .
  • Key Differences : Features a bicyclic dioxolane ring and hydroxyethoxy side chain.
  • Implications : The polar hydroxyethoxy group improves aqueous solubility, contrasting with the lipophilic benzyloxy group in the target compound .

Data Table: Comparative Overview

Compound Name CAS Number Molecular Formula Key Functional Groups Structural Similarity Source
Target Compound 174801-33-3 C22H28ClNO4 4-benzyloxy, 4-chloro, 3-oxo
tert-Butyl [(2S,3S)-4-chloro-3-hydroxy-...] C15H20ClNO3 3-hydroxy, 4-chloro High (diastereomer)
(S)-tert-Butyl (1-(4-methoxyphenyl)ethyl)... 126 C14H21NO3 4-methoxy, ethyl backbone Moderate
tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)... 274693-54-8 C19H25NO6 Piperidine, ethoxycarbonylphenoxy 0.70

Research Implications and Limitations

  • Stereochemical Sensitivity: Minor stereochemical changes (e.g., C3 configuration) significantly alter physicochemical properties, necessitating precise synthesis protocols .
  • CAS Discrepancies : Variations in CAS identifiers (e.g., 174801-33-3 vs. 866030-35-5) highlight the need for rigorous verification in procurement .
  • Data Gaps: Limited bioavailability or toxicity data in open literature underscores the need for further pharmacological profiling.

Biological Activity

(S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-4-chloro-3-oxobutan-2-yl)carbamate, with the CAS number 152438-62-5, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

The molecular formula of (S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-4-chloro-3-oxobutan-2-yl)carbamate is C₂₂H₂₆ClNO₄, with a molecular weight of approximately 403.9 g/mol. The compound features a tert-butyl group which is known for enhancing lipophilicity, potentially influencing its biological activity.

PropertyValue
Molecular Weight403.90 g/mol
Molecular FormulaC₂₂H₂₆ClNO₄
CAS Number152438-62-5

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to tert-butyl derivatives. For instance, a series of new derivatives bearing a tert-butyl moiety demonstrated significant activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile .

In particular, the structure–activity relationship (SAR) studies indicated that modifications in the side chains of similar compounds could enhance their efficacy against resistant strains. One study reported minimum inhibitory concentrations (MICs) as low as 4 µg/mL against MRSA for specific derivatives .

The mechanism by which (S)-tert-butyl carbamate exerts its biological effects may involve several pathways:

  • Membrane Penetration : The bulky tert-butyl group aids in penetrating bacterial membranes, enhancing the compound's ability to disrupt cellular integrity.
  • Metabolic Stability : The structure appears to provide resistance against metabolic degradation, allowing for prolonged action within biological systems .
  • Antifungal Activity : Some derivatives have shown antifungal properties against fluconazole-resistant strains of Candida albicans, indicating a broad spectrum of activity .

Study 1: Efficacy Against MRSA

A study evaluated the efficacy of various tert-butyl derivatives against MRSA strains. The results showed that certain compounds exhibited potent antibacterial activity with MIC values comparable to existing antibiotics, suggesting potential therapeutic applications in treating resistant infections .

Study 2: Toxicity Profile

The toxicity profile of related compounds was assessed using MCF-7 cell lines. Notably, one derivative maintained over 100% cell viability at concentrations significantly higher than its MIC, indicating favorable safety profiles for further development .

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